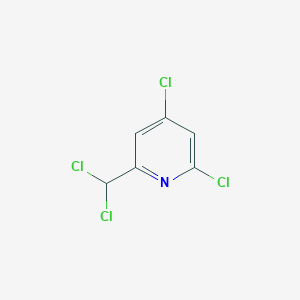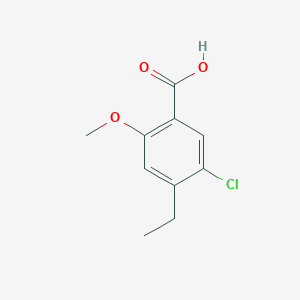
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of a nitro group at the third position and a carboxylic acid group at the first position on a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid typically involves the nitration of 5,6,7,8-tetrahydro-1-naphthoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Esterification: Methanol with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 3-Amino-5,6,7,8-tetrahydro-1-naphthoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 3-nitro-5,6,7,8-tetrahydro-1-naphthoate.
科学的研究の応用
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-1-naphthoic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
3-Nitro-2-naphthoic acid: Similar nitro group but different ring structure, affecting its reactivity and applications.
Uniqueness
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is unique due to the combination of the nitro group and the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14) |
InChIキー |
BVDQINHNWYGVRM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=C(C=C2C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine](/img/structure/B8402050.png)











